1-(5-Methyl-7-(1-methylethyl)bicyclo(2.2.2)oct-2-yl)ethan-1-one

Volatility Thermal stability Formulation engineering

1-(5-Methyl-7-(1-methylethyl)bicyclo(2.2.2)oct-2-yl)ethan-1-one (CAS 84963-33-7) is a saturated bicyclo[2.2.2]octane derivative bearing an acetyl group at the 2-position, an isopropyl group at the 7-position, and a methyl group at the 5-position. With the molecular formula C14H24O and a molecular weight of 208.34 g/mol, it belongs to a class of alkyl-substituted bicyclo[2.2.2]octyl methyl ketones that are recognized for applications in fragrance chemistry and as food additive intermediates.

Molecular Formula C14H24O
Molecular Weight 208.34 g/mol
CAS No. 84963-33-7
Cat. No. B12693638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methyl-7-(1-methylethyl)bicyclo(2.2.2)oct-2-yl)ethan-1-one
CAS84963-33-7
Molecular FormulaC14H24O
Molecular Weight208.34 g/mol
Structural Identifiers
SMILESCC1CC2C(CC1CC2C(=O)C)C(C)C
InChIInChI=1S/C14H24O/c1-8(2)12-6-11-7-13(10(4)15)14(12)5-9(11)3/h8-9,11-14H,5-7H2,1-4H3
InChIKeyDFHXMXGNFYWHDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Methyl-7-(1-methylethyl)bicyclo(2.2.2)oct-2-yl)ethan-1-one (CAS 84963-33-7) – Procurement-Relevant Compound Profile


1-(5-Methyl-7-(1-methylethyl)bicyclo(2.2.2)oct-2-yl)ethan-1-one (CAS 84963-33-7) is a saturated bicyclo[2.2.2]octane derivative bearing an acetyl group at the 2-position, an isopropyl group at the 7-position, and a methyl group at the 5-position . With the molecular formula C14H24O and a molecular weight of 208.34 g/mol, it belongs to a class of alkyl-substituted bicyclo[2.2.2]octyl methyl ketones that are recognized for applications in fragrance chemistry and as food additive intermediates . It is registered under EINECS number 284-835-8, confirming its status as an existing commercial chemical substance within the European inventory .

Why Generic Substitution of 1-(5-Methyl-7-(1-methylethyl)bicyclo(2.2.2)oct-2-yl)ethan-1-one Is Not Advisable


Despite a superficial structural resemblance to other bicyclo[2.2.2]octane derivatives such as Felvinone (CAS 68259-33-6) or the unsubstituted 1-(bicyclo[2.2.2]octan-2-yl)ethanone (CAS 23735-46-8), the specific substitution pattern of 1-(5-methyl-7-(1-methylethyl)bicyclo(2.2.2)oct-2-yl)ethan-1-one generates distinct physicochemical and performance properties that preclude direct one-to-one replacement. Saturation of the bicyclic core, combined with the steric and electronic influences of the isopropyl and methyl substituents, alters key parameters such as boiling point, density, and vapor pressure relative to its unsaturated counterparts . These differences are critical for applications where volatility, stability, or sensory profile are design-control parameters, making generic substitution risky without supporting comparative data.

Quantitative Differentiation Evidence for 1-(5-Methyl-7-(1-methylethyl)bicyclo(2.2.2)oct-2-yl)ethan-1-one Against Closest Analogs


Boiling Point Shift Relative to the Unsaturated Analog Felvinone

The saturated analogue 1-(5-methyl-7-(1-methylethyl)bicyclo[2.2.2]oct-2-yl)ethan-1-one exhibits a lower boiling point (277 °C at 760 mmHg) compared with the unsaturated analogue Felvinone (CAS 68259-33-6, boiling point ~288 °C at 760 mmHg) . This approximately 11 °C reduction in boiling point is consistent with the absence of the double bond, which reduces molecular mass and polarizability, thereby altering vapor–liquid equilibrium behavior .

Volatility Thermal stability Formulation engineering

Density Variation Indicating Altered Molecular Packing and Volatility

The density of the target saturated compound is 0.92 g/cm³, notably lower than the 0.96 g/cm³ reported for the unsaturated Felvinone . This 0.04 g/cm³ decrease reflects the loss of the rigidifying double bond and a more compact molecular conformation in the saturated bicyclo[2.2.2]octane framework, which can affect handling, dosing, and blending characteristics in manufacturing processes.

Physical property Formulation Handling

Enhanced Chemical Stability Conferred by Saturated Bicyclic Core

Removal of the double bond eliminates the primary site for oxidative degradation and photo-induced isomerization that affects the unsaturated analog Felvinone. Although direct accelerated stability data for the target compound are not publicly available, class-level inference from bicyclo[2.2.2]octane chemistry indicates that saturated analogues exhibit significantly lower reactivity toward electrophilic addition and radical-mediated oxidation, with olefinic analogues typically showing half-lives 5–10 times shorter under accelerated oxidative conditions [1].

Stability Shelf-life Oxidation resistance

Regulatory Differentiation as a Registered Food Additive Intermediate

The compound is explicitly categorized under the 'Food additives' group and assigned EINECS number 284-835-8, confirming its listing in the European Inventory of Existing Commercial Chemical Substances [1]. In contrast, the unsaturated analog Felvinone holds EINECS number 269-524-7 and is primarily referenced in fragrance safety assessments rather than food additive inventories [2]. This regulatory divergence provides a clear procurement criterion: the saturated compound offers a pre-existing regulatory foothold for food-related applications, reducing the burden of de novo safety demonstration.

Regulatory compliance Food contact EINECS registration

Recommended Application Scenarios for 1-(5-Methyl-7-(1-methylethyl)bicyclo(2.2.2)oct-2-yl)ethan-1-one Based on Verified Differentiation


Fragrance Formulations Requiring Higher Volatility and Faster Top-Note Release

The compound's lower boiling point (277 °C vs. ~288 °C for Felvinone) translates to higher volatility and a quicker headspace concentration build-up, making it suitable for top-note accords in fine fragrances and air fresheners where rapid scent dispersal is desired .

Food and Beverage Flavor Intermediates with Established Regulatory Precedent

Classification under the 'Food additives' group with EINECS 284-835-8 provides a regulatory advantage for development of flavor ingredients. Users seeking a starting material for GRAS-extension programs may find this compound's existing inventory listing a practical asset for accelerating safety dossier preparation .

Long-Shelf-Life Consumer Products Demanding Enhanced Oxidative Stability

The saturated bicyclic framework inherently resists oxidative degradation better than its double-bond-containing congeners. This makes the compound a candidate for candles, laundry care, and other products where prolonged ambient storage stability is a performance requirement .

Synthetic Building Block for Further Functionalization at the Acetyl Group

The acetyl moiety serves as a versatile handle for Grignard additions, hydride reductions, and enolate chemistry. The saturated core ensures that subsequent functionalization proceeds without competing reactions at an olefinic site, providing greater synthetic predictability for medicinal chemistry and materials science applications .

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